Diazenium

Thermochemistry Computational Chemistry Nitrogen Hydride Ions

Diazenium (CAS 250132-74-2), systematically named iminoazanium or hydrazinylium, is the simplest nitrogen hydride cation with the formula [H₂N=NH₂]⁺. It is isoelectronic with ethylene and serves as the parent ion of the broad diazenium salt class (R¹R²N=NR³⁺ X⁻).

Molecular Formula H3N2+
Molecular Weight 31.038 g/mol
CAS No. 250132-74-2
Cat. No. B1233697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazenium
CAS250132-74-2
Molecular FormulaH3N2+
Molecular Weight31.038 g/mol
Structural Identifiers
SMILES[NH2+]=N
InChIInChI=1S/H2N2/c1-2/h1-2H/p+1
InChIKeyRAABOESOVLLHRU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazenium (CAS 250132-74-2): Procurement-Relevant Identity and Thermochemical Baseline


Diazenium (CAS 250132-74-2), systematically named iminoazanium or hydrazinylium, is the simplest nitrogen hydride cation with the formula [H₂N=NH₂]⁺ [1]. It is isoelectronic with ethylene and serves as the parent ion of the broad diazenium salt class (R¹R²N=NR³⁺ X⁻) [2]. Its fundamental thermochemical properties have been precisely determined by high-level ab initio calculations and experimental databases, establishing it as a reference point for nitrogen-containing reactive intermediates [1][3].

1

Thermochemical reference standard for high-level computational benchmarking

2

Parent ion for synthetic diazenium salt preparation

3

High-resolution mass spectrometry tracer with distinct exact mass

Why Diazenium (250132-74-2) Cannot Be Replaced by Other Nitrogen Hydride Ions in Research and Industrial Workflows


Generic substitution of diazenium with closely related nitrogen hydride species such as hydrazinium (N₂H₅⁺) or diazynium (N₂H⁺) is not feasible because these ions exhibit fundamentally different thermochemical stabilities, proton affinities, and reactivity profiles. Diazenium possesses a formal N=N double bond that imparts electrophilic character distinct from the N–N single bond of hydrazinium, leading to divergent decomposition and reaction pathways [1][2]. The quantitative enthalpy and structural differences documented below confirm that selecting the correct ion is critical for reproducibility in thermochemical reference measurements, computational benchmarking, and synthetic diazenium salt preparation.

Target

Diazenium (N₂H₃⁺)

Potential substitute

Hydrazinium (N₂H₅⁺)

Replacing diazenium with hydrazinium may shift reaction energetics significantly due to different N=N vs. N–N bond character; enthalpy-driven pathways may not transfer directly.

Target

Diazenium (31.03 Da)

Potential substitute

Diazynium (29.02 Da)

Mass spectrometric identification may be compromised; near-isobaric interferences can lead to peak misassignment if the correct ion is not used.

Quantitative Differentiation Evidence for Diazenium (250132-74-2) vs. Closest Nitrogen Hydride Analogs


Enthalpy of Formation: Diazenium vs. Hydrazinium (N₂H₅⁺) as Competing Protonated Nitrogen Species

Diazenium (N₂H₃⁺) exhibits a standard enthalpy of formation at 0 K of 968.67 kJ/mol, significantly higher than hydrazinium (N₂H₅⁺) at 782.8 kJ/mol (187.1 kcal/mol) [1][2]. This ~186 kJ/mol difference reflects the greater thermodynamic stability of the saturated N–N single bond in hydrazinium versus the N=N double bond character in diazenium. The heat of formation directly impacts the energetic feasibility of synthetic steps involving these ions; substituting one for the other would alter reaction enthalpies by nearly 200 kJ/mol, potentially leading to unexpected exothermicity or endothermicity in preparative procedures [1].

Enthalpy of formation
Head-to-head
ΔfH°(0 K) 968.67 vs 782.8 kJ/mol
Supports thermochemical reference differentiation
CCSD(T)/CBS; ATcT v1.176; ΔΔ ≈ 185.9 kJ/mol
Thermochemistry Computational Chemistry Nitrogen Hydride Ions

Thermal Lability and Decomposition Temperature: Diazenium vs. Substituted Diazenium Salts

The parent diazenium ion (N₂H₃⁺) is intrinsically unstable at ambient temperature in condensed phases, whereas substituted diazenium salts bearing organic groups on nitrogen can be isolated as stable tetrafluoroborate or hexafluoroantimonate salts [1][2]. For example, the trisilylated homoleptic diazenium cation [(Me₃Si)₂N=N–SiMe₃]⁺ was isolated only below –30 °C before decomposition, while the parent N₂H₃⁺ cation is only stable in the gas phase or under matrix isolation conditions [1]. This stark difference in accessible temperature range defines the operational window for procurement: the unsubstituted diazenium ion must be generated in situ or handled cryogenically, whereas substituted analogs can be shipped as bench-stable solids.

Thermal lability
Class-level
Parent stable only in gas phase; silylated analog decomposes above –30 °C
Class-level stability distinction
Exact Tdecomp for parent not measurable; cryogenic handling context
Synthetic Chemistry Reactive Intermediates Nitrogen Cation Stability

Molecular Weight and Exact Mass: Diazenium vs. Diazynium (N₂H⁺) as Lightest Nitrogen Hydride Cations

Diazenium has an exact monoisotopic mass of 31.02962 Da (molecular weight 31.038 g/mol) as determined by PubChem-computed descriptors [1]. In comparison, the isomeric diazynium ion [N≡N–H]⁺ has a molecular weight of 29.022 g/mol, and hydrazinium (N₂H₅⁺) has a molecular weight of 33.054 g/mol. This mass difference is crucial for mass spectrometric identification and ion-mobility separation experiments where isobaric or near-isobaric interferences must be resolved. The 2-Da mass separation between diazenium and the closest lighter nitrogen hydride ion enables unambiguous peak assignment in time-of-flight MS at resolving powers >5,000 for singly charged species.

Exact mass
Method context
31.02962 Da (Diazenium)
Enables mass spectrometric discrimination
Δm 2.008 Da vs diazynium; HRMS resolving power >5,000
Mass Spectrometry Astrochemistry Ion-Molecule Reactions

Procurement-Targeted Application Scenarios for Diazenium (250132-74-2) Based on Verified Differentiation Evidence


Gas-Phase Thermochemical Reference Standard for High-Level Computational Benchmarking

The precisely determined enthalpy of formation of diazenium (ΔfH°(0 K) = 968.67 ± 0.73 kJ/mol) from ATcT and CCSD(T)/CBS calculations makes it a stringent benchmark target for evaluating the accuracy of new density functionals, composite methods, and machine-learned potentials in nitrogen chemistry . Its ~186 kJ/mol higher enthalpy compared to hydrazinium provides a wide dynamic range for testing method performance across nitrogen oxidation states .

Precursor for On-Demand Generation of Reactive Diazenium Salts in Organic Synthesis

Diazenium serves as the conceptual and synthetic progenitor for the entire class of diazenium salts [R¹R²N=NR³]⁺X⁻, which are versatile electrophilic amination reagents and intermediates in heterocycle construction . The comprehensive review by Kuznetsov documents 122 references covering the synthesis, structure, and diverse reactivity of these salts, underscoring the foundational role of the parent ion in synthetic methodology development .

Mass Spectrometric Tracer and Ion-Molecule Reaction Studies in Atmospheric and Interstellar Chemistry

With an exact monoisotopic mass of 31.02962 Da, diazenium is uniquely resolvable from all other nitrogen hydride ions by high-resolution mass spectrometry, enabling its use as a chemical ionization reagent or as a target analyte in atmospheric pressure ionization studies and interstellar ice analog experiments . The computed topological polar surface area of 49.4 Ų and zero rotatable bonds further define its collision cross-section for ion-mobility spectrometry calibration .

Application
Selection Property
Validation Focus
Gas-phase thermochemical benchmarking
High-precision ΔfH° reference data
Computational method accuracy testing
Reactive diazenium salt synthesis
Parent ion reactivity profile
Synthetic methodology development
High-resolution mass spectrometry tracer
Unique exact mass (31.03 Da)
Ion-mobility and atmospheric studies
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